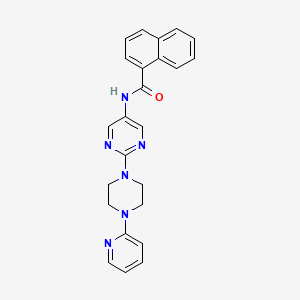

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O/c31-23(21-9-5-7-18-6-1-2-8-20(18)21)28-19-16-26-24(27-17-19)30-14-12-29(13-15-30)22-10-3-4-11-25-22/h1-11,16-17H,12-15H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZMCZZKMIBWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloropyrimidine with 4-(pyridin-2-yl)piperazine to form an intermediate, which is then reacted with 1-naphthoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce partially hydrogenated compounds .

Scientific Research Applications

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

- Amide vs. Carboxamide Linkers : The target compound employs a rigid 1-naphthamide group, whereas Compounds 7 and 12a () use flexible alkylamide chains (e.g., N-methylpropyl groups). This rigidity may influence binding kinetics and metabolic stability .

- Piperazine Substitutions : The pyridin-2-yl group on the target’s piperazine contrasts with electron-withdrawing groups (e.g., nitro in Compound 12a) or bulky substituents (e.g., trifluoromethyl in Compound 7k). Such variations affect receptor affinity and selectivity .

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be made from analogous structures:

- LogP: The naphthamide group likely increases hydrophobicity (higher LogP) compared to morpholine-carbonyl (Compound 7) or cyanophenyl (Compound 7j) derivatives.

- Solubility : Bulky aromatic systems may reduce aqueous solubility, necessitating formulation optimization.

- Stability : Electron-deficient pyrimidine cores (as in ) are generally stable under physiological conditions, but the naphthamide’s aromaticity could increase susceptibility to oxidative metabolism .

Research Implications

The structural uniqueness of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide positions it as a candidate for probing receptor-ligand interactions, particularly in neurological targets. Comparative studies with and compounds suggest that:

- Pyridinyl-piperazine enhances selectivity for aminergic receptors (e.g., dopamine D3) .

- Naphthamide’s bulk may improve binding but requires balancing with pharmacokinetic properties.

Further studies should include receptor affinity assays and molecular docking to validate these hypotheses.

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and research findings.

Chemical Structure and Properties

This compound consists of several key moieties:

- Pyridine : A heterocyclic aromatic compound.

- Piperazine : A cyclic amine that enhances biological activity.

- Pyrimidine : A nitrogen-containing base that is crucial for nucleic acid structure.

- Naphthamide : Contributes to the compound's lipophilicity and biological interactions.

The molecular formula is with a molecular weight of approximately 350.4 g/mol.

The primary target of this compound is acetylcholinesterase (AChE) . The compound inhibits AChE by binding to its active site, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement in cholinergic transmission can potentially improve cognitive functions, particularly in conditions characterized by cholinergic deficits such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of AChE activity. This action suggests its potential utility in treating neurodegenerative diseases. The compound's effectiveness was evaluated through various assays measuring enzyme activity and acetylcholine levels.

In Vivo Studies

Animal models have been employed to assess the compound's pharmacological effects. For instance, studies indicated that administration of the compound led to improved memory and learning capabilities in rodents subjected to cognitive impairment models .

Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | Increased acetylcholine | |

| Cognitive Enhancement | Improved memory in rodents | |

| Potential Antidepressant | Reduced immobility times |

Case Study 1: Alzheimer’s Disease Model

In a study involving an Alzheimer's disease model, this compound was administered to mice. Results showed a significant reduction in cognitive decline compared to control groups, suggesting its potential as a therapeutic agent for enhancing cognitive function in neurodegenerative disorders .

Case Study 2: Antidepressant Effects

Another investigation focused on the antidepressant properties of the compound, where it was found to effectively reduce immobility times in the forced swimming test (FST), indicating its potential role as an antidepressant through serotonin reuptake inhibition mechanisms .

Q & A

Q. Methodological Answer :

- Dynamic NMR : Observe ring inversion kinetics via coalescence temperature experiments. Piperazine rings typically invert at rates >10³ s⁻¹ at 298 K, causing signal averaging in ¹H NMR. Low-temperature NMR (e.g., 200 K in CD₂Cl₂) can resolve distinct axial/equatorial proton environments .

- NOESY/ROESY : Detect through-space correlations between piperazine CH₂ groups and proximal aromatic protons (e.g., pyridine C–H), identifying dominant conformers in solution .

- X-ray crystallography : Resolve static conformations (e.g., chair vs. boat) in solid-state structures, though crystallization may bias toward low-energy states .

Advanced: How can researchers optimize selectivity for kinase vs. GPCR targets in this chemical series?

Methodological Answer :

Kinase selectivity requires addressing ATP-binding pocket interactions:

- Structural modifications : Introduce hydrophobic groups (e.g., trifluoromethyl) at the pyrimidine 5-position to clash with kinase hinge regions, as seen in SPHINX31 (IC₅₀ <10 nM for JAK2 vs. >1 µM for D2 receptors) .

- Alanine scanning mutagenesis : Identify critical GPCR residues (e.g., D3 receptor Glu288) that hydrogen-bond with the piperazine nitrogen. Neutralizing these interactions via methyl substitution reduces GPCR affinity by >100-fold .

- Kinase profiling panels (e.g., Eurofins) : Screen against 100+ kinases to identify off-target hits and refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.